(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid
CAS No.: 1704063-46-6
Cat. No.: VC2738647
Molecular Formula: C14H21BClN3O4
Molecular Weight: 341.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1704063-46-6 |
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Molecular Formula | C14H21BClN3O4 |
Molecular Weight | 341.6 g/mol |
IUPAC Name | [3-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]boronic acid |
Standard InChI | InChI=1S/C14H21BClN3O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)12-11(16)10(15(21)22)4-5-17-12/h4-5,21-22H,6-9H2,1-3H3 |
Standard InChI Key | RSWQGMQFHJIAEX-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O |
Canonical SMILES | B(C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O |
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid is a boronic acid derivative widely utilized in organic synthesis, particularly in pharmaceutical research and drug development. This compound is characterized by its boronic acid functional group and tert-butoxycarbonyl-protected piperazine moiety, which lend it unique chemical and biological properties.
Synthesis and Applications
3.1 Synthesis
The synthesis of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid typically involves:
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Functionalization of the pyridine ring with a boronic acid group.
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Introduction of the Boc-protected piperazine moiety via nucleophilic substitution or coupling reactions.
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Purification using chromatographic techniques to ensure high purity.
3.2 Applications
This compound is primarily used in:
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Suzuki-Miyaura Coupling Reactions: The boronic acid group facilitates the formation of carbon-carbon bonds, making it essential in synthesizing complex organic molecules.
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Pharmaceutical Research: The Boc-protected piperazine group is a common motif in drug discovery, particularly for designing enzyme inhibitors or receptor modulators.
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Biological Probes: Its structural features are suitable for creating probes to study biochemical pathways.
Structural Insights
4.1 Functional Groups
The molecule contains:
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A boronic acid group (), which enhances its utility in palladium-catalyzed cross-coupling reactions.
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A tert-butoxycarbonyl-protected piperazine ring, providing chemical stability during synthetic transformations.
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A chloropyridine scaffold, which can be further derivatized to enhance biological activity.
4.2 Stability
The Boc-protecting group ensures the compound remains stable under basic or mildly acidic conditions but can be removed under stronger acidic conditions when necessary.
Biological Relevance
While specific biological data for this compound may not be readily available, its structural motifs suggest potential applications in:
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Drug Design: Piperazine-containing compounds often exhibit pharmacological activity, including as central nervous system agents or enzyme inhibitors.
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Bioconjugation: The boronic acid group can interact with diols or other biomolecules, making it suitable for diagnostic or therapeutic applications.
Key Considerations
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